4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the thiophen-2-yl group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophen-2-yl group to the pyrazole ring.
Addition of the prop-2-yn-1-yl group: This could be done through an alkylation reaction using a suitable alkyne derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound may undergo oxidation or reduction under appropriate conditions.
Coupling reactions: The prop-2-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(phenyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
The presence of the thiophen-2-yl group in 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole may impart unique electronic and steric properties, potentially leading to distinct reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
4-(chloromethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-2-5-14-8-9(7-12)11(13-14)10-4-3-6-15-10/h1,3-4,6,8H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFCNKFOWHUWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.